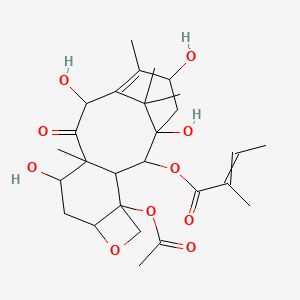
2-Debenzoyl-2-tigloyl 10-DAB;Paclitaxel impurity 22;2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is a chemical compound with the molecular formula C27H38O10 and a molecular weight of 522.58 g/mol . It is a derivative of 10-Deacetylbaccatin III, which is a precursor in the synthesis of important anticancer drugs like paclitaxel and docetaxel . This compound is primarily used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III involves multiple steps, starting from naturally occurring baccatin III. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is generally carried out through semi-synthetic processes. These processes start with the extraction of baccatin III from the needles of the yew tree, followed by chemical modifications to obtain the desired compound . The production is carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III, which are used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Used in the development of anticancer drugs like paclitaxel and docetaxel.
Industry: Employed in the production of pharmaceutical intermediates and reference standards.
Mechanism of Action
The mechanism of action of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III involves its role as a precursor in the synthesis of paclitaxel and docetaxel. These drugs work by stabilizing microtubules, which are essential components of the cell’s cytoskeleton . By preventing the disassembly of microtubules, these drugs inhibit cell division, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel and docetaxel.
Baccatin III: Another precursor used in the synthesis of taxane-based drugs.
Cephalomannine: A natural taxane with similar biological activities.
Uniqueness
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of anticancer drugs. Its ability to undergo various chemical transformations also makes it a versatile compound in pharmaceutical research .
Properties
Molecular Formula |
C27H38O10 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3 |
InChI Key |
GADAUHGBDGVMET-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















